molecular formula C11H13N3O3 B2495967 Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate CAS No. 2305185-04-8

Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate

Cat. No. B2495967
CAS RN: 2305185-04-8
M. Wt: 235.243
InChI Key: VOIDNUTZSPIZDP-VHSXEESVSA-N
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Description

The compound “Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate” is a complex organic molecule. The (2R,3S) notation indicates that it has two chiral centers . The presence of “pyridin” in the name suggests that it contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a piperazine ring (a six-membered ring with two nitrogen atoms), a pyridine ring, and a carboxylate group attached to the piperazine ring . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The carboxylate group might participate in acid-base reactions, while the pyridine ring might undergo electrophilic substitution . The piperazine ring could potentially be involved in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Scientific Research Applications

Catalytic Synthesis Applications

Researchers have developed catalytic processes to synthesize complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science. For instance, Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation method to synthesize highly functionalized tetrahydropyridines, showcasing the versatility of using substrates similar in reactivity to "Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate" (Zhu, Lan, & Kwon, 2003). Similarly, Takács et al. (2007) explored the aminocarbonylation of nitrogen-containing iodo-heteroaromatics, leading to the synthesis of N-substituted nicotinamides and related compounds, which are of potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).

Structural Analysis and Crystal Engineering

The study of crystal structures and supramolecular synthons is crucial for understanding the physical and chemical properties of compounds. Vishweshwar et al. (2002) analyzed the X-ray crystal structures of pyrazinic acid and isomeric methylpyrazine carboxylic acids to examine the occurrence of specific supramolecular synthons, providing insights into crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).

Biological Activity and Medicinal Chemistry

The synthesis and evaluation of compounds with potential antimicrobial activities are significant for developing new therapeutic agents. Al-Omar and Amr (2010) reported the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases starting from 2,6-pyridinedicarbonyl dichloride, demonstrating significant antimicrobial activity against various strains (Al-Omar & Amr, 2010).

Chemical Synthesis and Reactivity

Explorations into novel synthetic pathways contribute to the expansion of available chemical libraries for research and development. Saddala and Pradeepkiran (2019) synthesized dihydropyridine (DHP) analogs, which are known for their calcium channel blocking activity, indicating potential applications in drug discovery (Saddala & Pradeepkiran, 2019).

Safety And Hazards

The safety and hazards associated with this compound would need to be determined through experimental testing. As a general rule, handling of chemical substances should always be done with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-17-11(16)10-9(14-8(15)6-13-10)7-3-2-4-12-5-7/h2-5,9-10,13H,6H2,1H3,(H,14,15)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIDNUTZSPIZDP-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(NC(=O)CN1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H](NC(=O)CN1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate

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